6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C₉H₁₀Cl₃N₃ It is characterized by the presence of three chlorine atoms and two methyl groups attached to a tetrahydropyrido[2,3-b]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trichloropyridine derivatives and dimethylpyrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism by which 6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its derivatives may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another trichlorinated heterocycle with different applications and reactivity.
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: A compound used for surface modification and creating superhydrophobic surfaces.
Uniqueness
6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific ring structure and the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
144687-64-9 |
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Molecular Formula |
C9H10Cl3N3 |
Molecular Weight |
266.6 g/mol |
IUPAC Name |
6,7,8-trichloro-1,4-dimethyl-2,3-dihydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H10Cl3N3/c1-14-3-4-15(2)9-7(14)5(10)6(11)8(12)13-9/h3-4H2,1-2H3 |
InChI Key |
USAAXPGHIOGULT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C2=NC(=C(C(=C21)Cl)Cl)Cl)C |
Origin of Product |
United States |
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